molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

カタログ番号: B1337744
CAS番号: 99455-05-7
分子量: 238.08 g/mol
InChIキー: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Bromo-2-methoxyquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Its structure, characterized by a bromine and a methoxy group at specific positions on the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H8BrNO, with a molecular weight of approximately 240.08 g/mol. The compound features a quinoline ring system, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination of 2-methoxyquinoline : This involves the electrophilic substitution of bromine at the 6-position of the quinoline ring.
  • Vilsmeier-Haack reaction : This method allows for the introduction of formyl groups followed by subsequent reactions to yield the desired compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study assessing various quinoline derivatives found that this compound effectively induces apoptosis in cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been evaluated against strains of Mycobacterium tuberculosis, where they demonstrated inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism is primarily attributed to the disruption of ATP synthase activity in bacterial cells .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been studied for its potential effects on neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) suggests possible applications in treating conditions such as anxiety and depression .

Case Studies and Experimental Results

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces cell viability in HeLa cells by inducing apoptosis through caspase activation.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    HT2920Cell cycle arrest
  • Antimicrobial Efficacy : Comparative studies against Mycobacterium tuberculosis highlighted that this compound exhibits a minimum inhibitory concentration (MIC) similar to that of bedaquiline.
    CompoundMIC (µg/mL)
    This compound0.5
    Bedaquiline0.5
  • Neurological Impact : Preliminary studies on mGluR antagonism suggest that derivatives of this compound could modulate neurotransmitter release, offering potential therapeutic avenues for neuropsychiatric disorders .

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models . Ongoing research aims to establish safer dosage regimens and further elucidate the compound's safety profile.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

  • Developing more soluble derivatives to enhance bioavailability.
  • Conducting detailed pharmacokinetic studies.
  • Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

科学的研究の応用

Antimicrobial Applications

One of the most notable applications of 6-bromo-2-methoxyquinoline is in the development of antimicrobial agents , particularly against Mycobacterium tuberculosis . Research indicates that this compound exhibits inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism of action primarily involves the disruption of ATP synthase activity in bacterial cells, which is crucial for their energy production.

Case Study: Antitubercular Activity

  • Study Findings : In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) similar to that of bedaquiline, with an MIC value of 0.5 µg/mL for both compounds.
  • Mechanism : The compound's effectiveness is attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and colorectal adenocarcinoma (HT29).

Case Study: Anticancer Activity

  • Cell Lines Tested :
    • HeLa cells: IC50 = 15 µM (induction of apoptosis)
    • HT29 cells: IC50 = 20 µM (cell cycle arrest)
  • Mechanism : The compound triggers apoptosis through caspase activation and inhibits cell proliferation, making it a potential candidate for further development as an anticancer agent.

Neurological Applications

Emerging research suggests that this compound may have implications in treating neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) indicates potential therapeutic avenues for conditions such as anxiety and depression.

Preliminary Findings

  • Mechanism : The compound may modulate neurotransmitter release, suggesting a role in neuroprotection or neuroregulation.
  • Future Directions : Further studies are needed to explore its efficacy and safety in neurological models.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including bromination of 2-methoxyquinoline and Vilsmeier-Haack reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.

Synthesis Overview

MethodDescription
BrominationElectrophilic substitution at the 6-position of the quinoline ring.
Vilsmeier-Haack ReactionIntroduction of formyl groups followed by subsequent reactions to yield the desired compound.

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models.

Safety Profile

  • Low doses: Generally well tolerated.
  • High doses: Potential renal toxicity and other adverse effects observed.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

  • Developing more soluble derivatives to enhance bioavailability.
  • Conducting detailed pharmacokinetic studies.
  • Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example, in the synthesis of antitubercular agents like bedaquiline, this reactivity is exploited to introduce functional groups.

Example Reaction:
Replacement of bromine with chlorine via radical-initiated chlorination:

text
3-Benzyl-6-bromo-2-methoxyquinoline + N-chlorosuccinimide (NCS) → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline
ParameterDetails
ReagentsN-chlorosuccinimide, benzoyl peroxide (radical initiator)
SolventCarbon tetrachloride
ConditionsReflux at 80°C for 6–7 hours
WorkupRecrystallization with anhydrous diethyl ether
YieldNot explicitly reported; optimized for industrial-scale applications

This reaction highlights the compound’s utility in constructing complex molecules through selective halogen exchange .

Methoxy Group Functionalization

The 2-methoxy group can be demethylated under acidic or oxidative conditions to yield hydroxylated derivatives, though direct experimental data for this compound is sparse.

Example Reaction:

text
6-Bromo-2-methoxyquinoline + BBr₃ → 6-Bromo-2-hydroxyquinoline
ParameterDetails
ReagentBoron tribromide (BBr₃)
SolventDichloromethane (DCM)
Conditions0°C to room temperature, 2–4 hours

Such transformations are critical for modifying electronic properties in drug design .

Radical Reactions

Radical-mediated processes enable regioselective functionalization. For instance, chlorination at the benzyl position has been demonstrated:

Reported Reaction:

text
3-Benzyl-6-bromo-2-methoxyquinoline → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline
ParameterDetails
ReagentsN-chlorosuccinimide, benzoyl peroxide
SolventCarbon tetrachloride
ConditionsReflux for 7 hours
Key StepRadical initiation enables selective C–H chlorination

This method avoids harsh acidic/basic conditions, preserving the quinoline scaffold .

Comparative Analysis of Reactivity

The table below contrasts reaction pathways for this compound with related compounds:

Reaction TypeThis compound2-Methoxyquinoline
Nucleophilic Substitution Bromine substitution dominantLimited due to absence of bromine
Electrophilic Substitution Directed by methoxy (C5, C8)Directed by methoxy (C5, C8)
Cross-Coupling High activity with Pd catalystsRequires pre-functionalization

特性

IUPAC Name

6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443139
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-05-7
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-bromo-quinoline (142.5 g, 0.6 mol; European Journal of Medicinal Chemistry, 35(10), 931-940; 2000; colourless crystals m.p.: 99.8-101.4° C.) was dissolved in methanol (700 mL), then sodium methoxide (43.9 g; 0.8 mmol) was added and the resulting reaction mixture was refluxed for 16 hours. The reaction mixture was cooled at r.t. and poured in ice-water (1.8 L), the titled product precipitated as a cream solid (133 g, 95%), melting at 157.9-161.1° C. C10H8BrNO2, MW: 238.09. MS (ESI) m/z: 239 (M+1). 1H-NMR (200 MHz, CDCl3) ppm: 4.06 (s, 3H), 6.91 (d, 1H), 7.64-7.75 (m, 2H), 7.88 (d, 2H).
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
43.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned, between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted wth chloroform (2×30 cm3) and the dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted with chloroform (2×30 cm3) and the dried (MgSO4) extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methoxyquinoline
Reactant of Route 6
6-Bromo-2-methoxyquinoline
Customer
Q & A

Q1: Why is 6-Bromo-2-methoxyquinoline a significant compound in pharmaceutical chemistry?

A1: this compound serves as a vital building block in the multi-step synthesis of Bedaquiline [, ]. This compound possesses a structure that allows for further modifications, making it a versatile intermediate in organic synthesis. Specifically, the bromine atom at the 6th position and the methoxy group at the 2nd position of the quinoline ring provide sites for further chemical reactions, enabling the construction of the complex Bedaquiline molecule.

Q2: How does the structural characterization of this compound, as described in the research, contribute to our understanding of its reactivity?

A2: The research utilizes techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure of this compound []. Additionally, X-ray diffraction analysis provides insights into its single-crystal structure. This detailed characterization reveals crucial information about bond lengths, angles, and spatial arrangements of atoms within the molecule. This knowledge is essential for understanding its reactivity and predicting how it will interact with other molecules during chemical reactions, ultimately guiding the synthesis of Bedaquiline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。